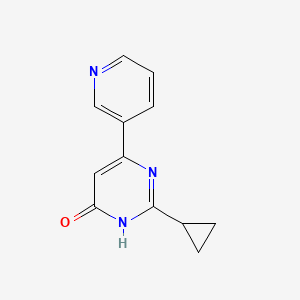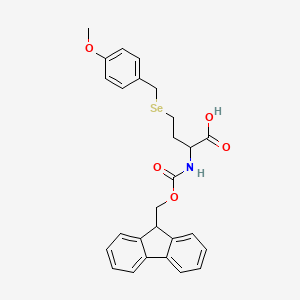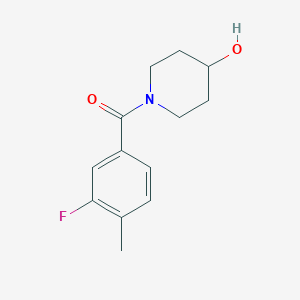
(3-Fluoro-4-methylphenyl)(4-hydroxypiperidin-1-yl)methanone
Vue d'ensemble
Description
“(3-Fluoro-4-methylphenyl)(4-hydroxypiperidin-1-yl)methanone” is a chemical compound with the molecular formula C13H16FNO2 and a molecular weight of 237.27 . It is also known as FMHP and is a designer drug that belongs to the cathinone class of psychoactive substances.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)O)F . This indicates that the compound contains a fluoromethylphenyl group and a hydroxypiperidinyl group connected by a methanone linkage.Applications De Recherche Scientifique
Nonlinear Optical Properties
A study on a closely related compound, (4-hydroxypiperidin-1-yl)(4-methylphenyl) methanone, synthesized using the Scholten-Boumann condensation reaction method, revealed significant nonlinear optical (NLO) properties. The compound exhibited good thermal stability and showed an SHG efficiency 1.86 times that of potassium dihydrogen phosphate (KDP), indicating potential for device applications due to its hardness and optical characteristics B. Revathi, D. Jonathan, S. Sathya, G. Usha, 2018.
Antimicrobial Activity
Research on fluorine-containing compounds similar to (3-Fluoro-4-methylphenyl)(4-hydroxypiperidin-1-yl)methanone demonstrated antimicrobial activity. For instance, compounds with fluorine substitutions were synthesized and tested against various bacterial and fungal strains. Some derivatives showed promising antibacterial activity against pathogens like Staphylococcus aureus, Escherichia coli, and antifungal activity against Candida albicans, highlighting the therapeutic potential of fluorine-modified molecules in combating microbial infections Amol V. Gadakh, C. Pandit, S. S. Rindhe, B. Karale, 2010.
Antitumor Activity
Another study focused on 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, a compound with a similar fluorophenyl group, synthesized for potential antitumor applications. Preliminary biological testing showed distinct inhibition on the proliferation of cancer cell lines such as A549, BGC-823, and HepG-2, suggesting its utility in developing anticancer therapies Zhi-hua Tang, W. Fu, 2018.
Propriétés
IUPAC Name |
(3-fluoro-4-methylphenyl)-(4-hydroxypiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-9-2-3-10(8-12(9)14)13(17)15-6-4-11(16)5-7-15/h2-3,8,11,16H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOCDFLLXXIADC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-4-methylphenyl)(4-hydroxypiperidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



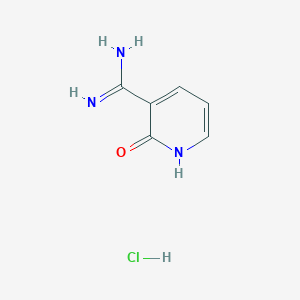
![2-(4-Methylphenyl)-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1462378.png)
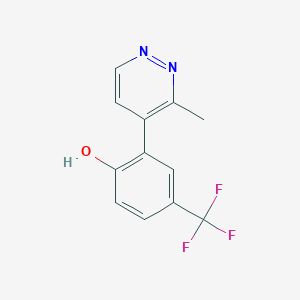

![6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinol](/img/structure/B1462383.png)
![5-(Aminomethyl)-3-benzyl-3H-[1,2,3]triazolo-[4,5-d]pyrimidin-7-ol hydrochloride](/img/structure/B1462385.png)


![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-(propan-2-yl)-1H-pyrazole-3,5-diamine](/img/structure/B1462389.png)
![2'-Deoxy-5'-O-[(2,3-dimethoxyphenyl)(diphenyl)methyl]-N-methylguanosine](/img/structure/B1462391.png)
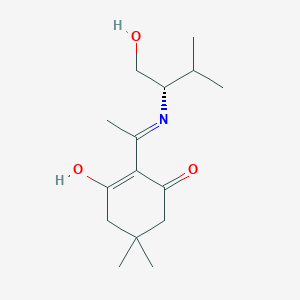
![2-Methylsulfanyl-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-3,5-dihydro-imidazol-4-one](/img/structure/B1462393.png)
